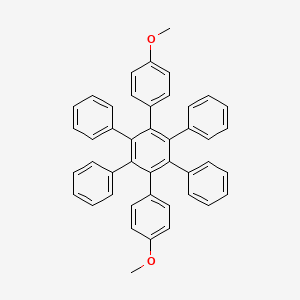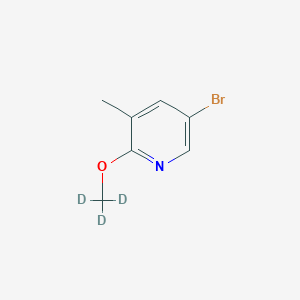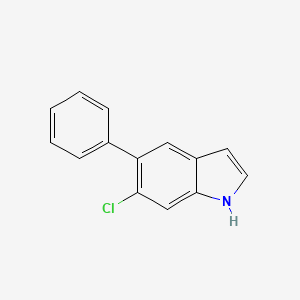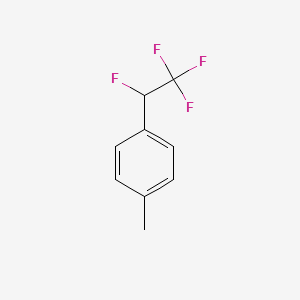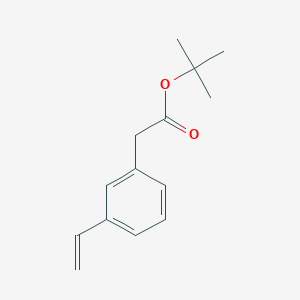
Tert-butyl 2-(3-vinylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(3-vinylphenyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings. This particular compound is characterized by the presence of a tert-butyl group, a vinyl group, and a phenyl group attached to an acetate moiety. The structure of this compound makes it a versatile intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-vinylphenyl)acetate can be achieved through several methods. One common approach involves the esterification of 2-(3-vinylphenyl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach to the synthesis of tertiary butyl esters. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, resulting in a more versatile and environmentally friendly process .
Industrial Production Methods
Industrial production of this compound often involves the use of mesoporous silica catalysts with balanced Brönsted and Lewis acid sites. This method allows for high conversion rates and selectivity, making it suitable for large-scale production . The use of dual-modified catalysts also offers the advantage of recyclability and stability, further enhancing the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(3-vinylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Tert-butyl 2-(3-vinylphenyl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(3-vinylphenyl)acetate involves its interaction with various molecular targets and pathways. The vinyl group can undergo polymerization reactions, forming long-chain polymers. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl acetate: A simpler ester with similar applications in organic synthesis and industrial processes.
Tert-butyl bromoacetate: Used as a building block in the synthesis of peptoids and other complex molecules.
Tert-butyl formate: Another ester with applications in the production of fragrances and flavorings.
Uniqueness
Tert-butyl 2-(3-vinylphenyl)acetate is unique due to the presence of the vinyl group, which allows for additional reactivity and versatility in synthetic applications. The combination of the tert-butyl, vinyl, and phenyl groups also provides a distinct set of chemical properties, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C14H18O2 |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
tert-butyl 2-(3-ethenylphenyl)acetate |
InChI |
InChI=1S/C14H18O2/c1-5-11-7-6-8-12(9-11)10-13(15)16-14(2,3)4/h5-9H,1,10H2,2-4H3 |
Clé InChI |
MPRJJYYPCDUJAX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC1=CC(=CC=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






